molecular formula C8H4ClF2NO4 B2392096 2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid CAS No. 2248322-73-6

2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid

Cat. No.: B2392096
CAS No.: 2248322-73-6
M. Wt: 251.57
InChI Key: FQPLKEWJDPUJNR-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a difluoromethyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid typically involves the introduction of the chloro, difluoromethyl, and nitro groups onto a benzoic acid scaffold. One common method involves the nitration of 2-chloro-3-(difluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(difluoromethyl)-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and difluoromethyl groups can enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO4/c9-6-4(7(10)11)1-3(12(15)16)2-5(6)8(13)14/h1-2,7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPLKEWJDPUJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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